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Compound of Interest

Compound Name: Methyl 4-bromo-6-methylnicotinate

Cat. No.: B3030299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-bromo-6-methylnicotinate (CAS No: 886372-03-8), a key heterocyclic building block in

medicinal chemistry and materials science. This document details the predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for its synthesis and spectroscopic characterization.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-bromo-6-
methylnicotinate. This data is derived from analogous compounds and spectral prediction

tools, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.80 Singlet 1H H-2 (Aromatic)

~7.50 Singlet 1H H-5 (Aromatic)

~3.90 Singlet 3H -OCH₃ (Ester)

~2.60 Singlet 3H -CH₃ (Ring)
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Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~165 C=O (Ester)

~160 C-6 (Aromatic)

~150 C-2 (Aromatic)

~140 C-4 (Aromatic)

~125 C-5 (Aromatic)

~122 C-3 (Aromatic)

~53 -OCH₃ (Ester)

~24 -CH₃ (Ring)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium
C-H stretch (aromatic and

aliphatic)

~1725 Strong C=O stretch (ester)

~1580, 1450 Medium-Strong
C=C and C=N stretch

(aromatic ring)

~1250 Strong C-O stretch (ester)

~1100 Medium C-N stretch (aromatic ring)

~850 Strong C-Br stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

231/229 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

200/198 Medium [M - OCH₃]⁺

172/170 Medium [M - COOCH₃]⁺

150 Low [M - Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

Methyl 4-bromo-6-methylnicotinate.

Synthesis of Methyl 4-bromo-6-methylnicotinate
The synthesis of Methyl 4-bromo-6-methylnicotinate is typically achieved through a multi-

step process starting from 4-hydroxy-6-methylnicotinic acid.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid To a solution of 4-hydroxy-6-

methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), 1-ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added

at room temperature. The reaction mixture is stirred under reflux conditions and monitored by

thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced

pressure, and the resulting residue is purified by silica gel column chromatography to yield

methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination of Methyl 4-hydroxy-6-methylnicotinate Phosphorus(V) oxybromide

(POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-methylnicotinate in DCM at

0°C. The solution is then warmed and stirred until the starting material is consumed, as

monitored by TLC. The reaction mixture is concentrated, and the residue is carefully quenched

with ethanol and a saturated aqueous solution of sodium bicarbonate. The product is extracted
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with an organic solvent, and the combined organic layers are dried and concentrated.

Purification by silica gel column chromatography affords Methyl 4-bromo-6-methylnicotinate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a

400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and

tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small

amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded

in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectral data is acquired using a mass spectrometer with an

electron ionization (EI) source. The sample is introduced via a direct insertion probe. The

ionization energy is set to 70 eV, and the mass spectrum is recorded over a mass-to-charge

(m/z) range of 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like Methyl 4-bromo-6-methylnicotinate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromo-6-
methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030299#spectroscopic-data-nmr-ir-ms-for-methyl-4-
bromo-6-methylnicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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